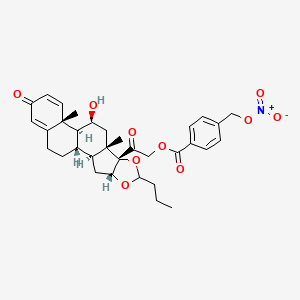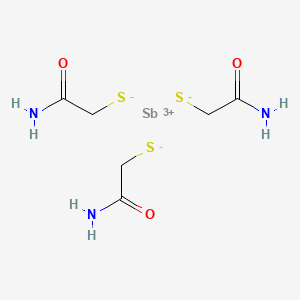
Antimony thioglycollamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
锑代巯基乙酰胺是一种化学化合物,其分子式为
C6H12N3O3S3Sb
其分子量为 392.13 g/mol 。该化合物以其独特的结构而闻名,其结构包括与巯基乙酸衍生物键合的锑。该化合物因其在医药和工业等各个领域中的潜在应用而受到研究。准备方法
Synthetic Routes and Reaction Conditions
Antimony thioglycollamide can be synthesized through the reaction of ethyl antimony thioglycollate with ammonia in absolute alcohol . The ethyl antimony thioglycollate itself is prepared from ethyl thioglycollate and antimony trioxide. The reaction conditions typically involve:
-
Preparation of Ethyl Antimony Thioglycollate
Reactants: Ethyl thioglycollate and antimony trioxide.
Solvent: Absolute alcohol.
Conditions: The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired intermediate.
-
Formation of this compound
Reactants: Ethyl antimony thioglycollate and ammonia.
Conditions: The reaction mixture is stirred and heated to facilitate the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes using larger reactors, maintaining precise control over reaction conditions, and ensuring the purity of reactants. The process would also involve purification steps such as crystallization and filtration to obtain the final product in a pure form.
化学反应分析
Types of Reactions
Antimony thioglycollamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of antimony.
Reduction: Reduction reactions can convert antimony to its lower oxidation states.
Substitution: The thioglycollamide ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Halides, phosphines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield antimony oxides, while substitution reactions can produce various antimony complexes with different ligands.
科学研究应用
Chemistry: Used as a reagent in the synthesis of other antimony compounds.
Medicine: Studied for its potential therapeutic applications, including its use in treating parasitic infections.
Industry: Potential applications in materials science and catalysis due to its unique chemical properties.
作用机制
The mechanism by which antimony thioglycollamide exerts its effects involves its interaction with biological molecules. The compound can bind to thiol groups in proteins, disrupting their function. This interaction is particularly relevant in its anthelmintic activity, where it targets the thiol-containing enzymes of parasites, leading to their inactivation and death.
相似化合物的比较
Similar Compounds
Antimony Trioxide: A common antimony compound used in flame retardants and catalysts.
Ethyl Thioglycollate: A precursor in the synthesis of antimony thioglycollamide.
Antimony Pentachloride: Used in organic synthesis and as a catalyst.
Uniqueness
This compound is unique due to its specific structure, which includes thioglycollamide ligands bonded to antimony. This structure imparts distinct chemical and biological properties, making it valuable for specific applications such as anthelmintic therapy.
属性
CAS 编号 |
6533-78-4 |
|---|---|
分子式 |
C6H12N3O3S3Sb |
分子量 |
392.1 g/mol |
IUPAC 名称 |
2-amino-2-oxoethanethiolate;antimony(3+) |
InChI |
InChI=1S/3C2H5NOS.Sb/c3*3-2(4)1-5;/h3*5H,1H2,(H2,3,4);/q;;;+3/p-3 |
InChI 键 |
ADPBHYYCECQFTN-UHFFFAOYSA-K |
规范 SMILES |
C(C(=O)N)[S-].C(C(=O)N)[S-].C(C(=O)N)[S-].[Sb+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


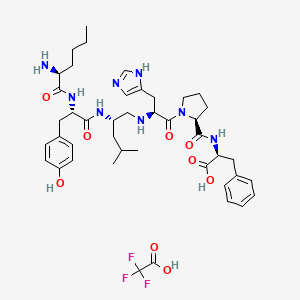
![2-(4-cyclopropyl-6-methoxypyrimidin-5-yl)-7-[[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methyl]-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B10858027.png)
![(2R,3R)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one](/img/structure/B10858035.png)
![4-(6-azaspiro[2.5]octan-6-yl)-2-oxo-8-propyl-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-3-carbonitrile;hydrochloride](/img/structure/B10858037.png)
![(1S,9S,13R)-1,13-dimethyl-10-[(2-methylfuran-3-yl)methyl]-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B10858038.png)
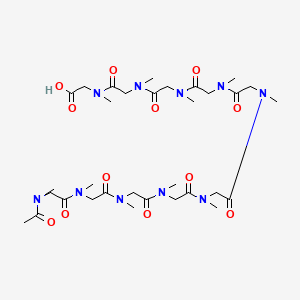
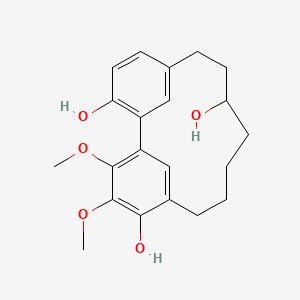
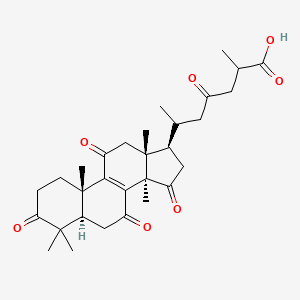
![(4S)-4-(3-acetamidopropanoylamino)-5-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S,3S)-1-[[(3S,6R,9S,12R,16E,21S)-3-(3-carbamimidamidopropyl)-21-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]-12,21-dimethyl-9-(2-methylpropyl)-2,5,8,11-tetraoxo-6-(sulfanylmethyl)-1,4,7,10-tetrazacyclohenicos-16-en-12-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10858065.png)
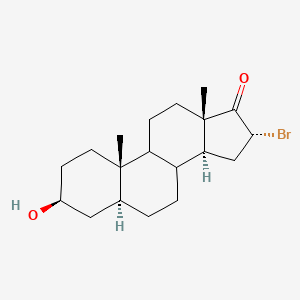
![(3E)-3-[2-[(1S,4aS,8aS)-Decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]ethylidene]dihydro-5-hydroxy-2(3H)-furanone](/img/structure/B10858086.png)
![(2S,3S)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one](/img/structure/B10858094.png)

